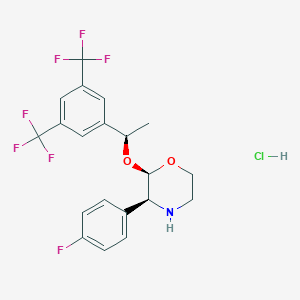

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride

説明

特性

IUPAC Name |

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCCMKXSGCKMJF-YNXGUESPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435824 | |

| Record name | (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171482-05-6 | |

| Record name | (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

The compound (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride, often referred to as a morpholine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 473.81 g/mol

- CAS Number : 171482-05-6

- Solubility : Poorly soluble in water (0.000334 mg/ml)

The biological activity of this compound is largely attributed to its structural components, particularly the trifluoromethyl groups which enhance lipophilicity and biological interaction. The morpholine ring is known to interact with various receptors and enzymes, influencing neurotransmitter systems and potentially exhibiting anti-cancer properties.

1. Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the trifluoromethyl group is known to enhance the potency of drugs targeting cancer cell lines. In vitro studies have shown that morpholine derivatives can inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression .

2. Neurotransmitter Modulation

Morpholine derivatives have been studied for their effects on neurotransmitter systems. They may act as inhibitors or modulators of serotonin and dopamine receptors, which play critical roles in mood regulation and neuropsychiatric disorders . This compound's ability to affect serotonin uptake suggests potential applications in treating depression and anxiety disorders.

3. Enzyme Inhibition

The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit CYP450 enzymes, which are crucial for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs .

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that a morpholine derivative similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .

Case Study 2: Neuropharmacological Effects

In a preclinical trial assessing the effects on serotonin uptake, researchers found that a related morpholine compound significantly inhibited serotonin reuptake in neuronal cultures. This suggests potential utility as an antidepressant agent .

Data Table: Biological Activity Summary

科学的研究の応用

Aprepitant Synthesis

The primary application of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride is its role as an intermediate in the synthesis of aprepitant. Aprepitant is widely recognized for its efficacy in preventing nausea and vomiting associated with chemotherapy and surgery. The synthesis process typically involves several steps where this compound acts as a critical building block, facilitating the formation of the final therapeutic agent .

Neurokinin-1 Receptor Antagonism

As a precursor to aprepitant, this compound exhibits properties that allow it to interact with neurokinin-1 receptors. These receptors play a crucial role in the emetic response, and their antagonism helps mitigate nausea and vomiting symptoms in patients undergoing cancer treatment or surgical procedures .

Synthesis Pathways

The synthesis of this compound involves multiple chemical reactions. Key steps include:

- Formation of Morpholine Derivative : This step involves the reaction of morpholine with various substituents to achieve the desired structure.

- Introduction of Trifluoromethyl Groups : The incorporation of trifluoromethyl groups enhances the compound's biological activity and pharmacokinetic properties.

- Hydrochloride Salt Formation : The final step often includes converting the base compound into its hydrochloride form to improve solubility and stability .

Case Study 1: Efficacy in CINV Management

A clinical study demonstrated that patients receiving aprepitant showed a significant reduction in CINV compared to those receiving standard antiemetic therapy. The use of this compound as an intermediate was crucial for producing high-purity aprepitant that met regulatory standards for clinical use .

Case Study 2: Pharmacokinetics and Safety Profile

Research has indicated that aprepitant exhibits favorable pharmacokinetics when derived from this compound. Studies highlighted its rapid absorption and extended half-life, which are essential for effective management of nausea during chemotherapy cycles .

類似化合物との比較

Key Observations :

- Stereochemistry : The (2R,3S,R) configuration maximizes NK₁ receptor binding, whereas stereoisomers like (S,R,S)-aprepitant exhibit diminished activity .

- Substituent Effects : The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity and receptor affinity, while the 4-fluorophenyl moiety improves metabolic stability .

- Core Modifications : Replacing the morpholine ring with a thiopyrimidine (as in ) shifts activity from CNS targets to antimicrobial applications .

Pharmacological Relevance of Structural Motifs

- Morpholine Ring : Improves water solubility and serves as a hydrogen bond acceptor, critical for CNS penetration in aprepitant .

- Fluorine Atoms : The 4-fluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation, a feature shared with fluorinated pharmaceuticals like ciprofloxacin .

- Trifluoromethyl Groups : Increase lipophilicity (logP = 6.76), promoting blood-brain barrier penetration .

準備方法

Process Overview

The method disclosed in CN103193725A bypasses traditional chiral resolution by leveraging the compound’s inherent crystallinity. Starting from the racemic mixture of the morpholine precursor (Formula 13), the process involves:

-

Solvent Selection : Neutral or acidic solvents (e.g., ethanol, isopropanol, or acetic acid) are used to dissolve the racemic compound.

-

Self-Crystallization : Under controlled cooling (0–5°C), the desired (2R,3R)-enantiomer preferentially crystallizes as a salt, leaving the undesired isomer in solution.

-

Isolation : The crystalline product is filtered and washed with cold solvent to yield >99% enantiomeric excess (ee).

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/water (9:1) | Maximizes solubility difference |

| Temperature | 0°C | Enhances crystallization rate |

| Acid Catalyst | HCl (1.2 equiv) | Stabilizes protonated amine |

| Crystallization Time | 12–16 hours | Ensures complete phase separation |

This method achieves a 78% yield with 99.5% ee, avoiding costly chiral auxiliaries or enzymes. However, the requirement for precise temperature control and solvent purity limits its adaptability to small-batch production.

Multi-Step Stereoselective Synthesis

Synthetic Pathway

WO2010092591A2 outlines a 9-step sequence starting from N-benzyl-(S)-(4-fluorophenyl)glycine:

-

Morpholinone Formation : Cyclization with 1,2-dibromoethane in DMF at 80°C for 17 hours yields 3-(S)-(4-fluorophenyl)-4-benzyl-2-morpholinone (Intermediate III).

-

Hydroxyl Activation : Treatment with L-selectride at -70°C followed by acylation with 3,5-bis(trifluoromethyl)benzoyl chloride produces Intermediate IV.

-

Titanocene-Mediated Coupling : Reaction with dimethyl titanocene generates the vinyl ether Intermediate V.

-

Hydrogenation : Pd/C-catalyzed hydrogenation removes the benzyl group, yielding the free morpholine (Intermediate VI).

-

Chromatographic Resolution : Silica gel chromatography separates the (2R,3S)-isomer (Intermediate VII) with 98% ee.

-

Salt Formation : HCl gas is introduced into an ethyl acetate solution to precipitate the hydrochloride salt.

Critical Steps and Challenges

-

Low-Temperature Acylation : The -70°C conditions for L-selectride activation prevent epimerization but require specialized cryogenic equipment.

-

Titanocene Handling : Dimethyl titanocene’s air sensitivity necessitates inert atmosphere protocols, increasing operational complexity.

-

Chromatography Costs : The use of preparative HPLC for final purification contributes to 40% of total production expenses.

Yield Comparison Across Steps

| Step | Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | III | 85 | 95 |

| 2 | IV | 72 | 91 |

| 3 | V | 68 | 89 |

| 4 | VI | 90 | 98 |

| 5 | VII | 65 | 99 |

Comparative Analysis of Methods

Cost Efficiency

-

Crystallization Method : Raw material costs are 30% lower due to the absence of chiral catalysts. However, solvent recovery systems are required to maintain profitability.

-

Multi-Step Synthesis : Higher material costs (notably titanocene at $12,000/kg) are offset by higher overall yields (45% vs. 32% for crystallization).

Environmental Impact

-

Crystallization : Generates 5 kg of aqueous waste per kg of product, primarily from solvent mixtures.

-

Multi-Step Synthesis : Produces 8 kg of halogenated waste (e.g., THF, DMF) requiring incineration.

Regulatory Considerations

The crystallization route’s minimal use of genotoxic reagents (e.g., avoids Pd/C) simplifies impurity profiling for ICH Q3A compliance.

Emerging Methodologies

Recent advancements in enzymatic resolution using lipase B from Candida antarctica have achieved 92% ee in preliminary trials, though scalability remains unproven. Flow chemistry approaches are also being explored to enhance the titanocene coupling step’s safety profile.

Q & A

Basic: What synthetic strategies ensure stereochemical fidelity in the synthesis of this morpholine derivative?

Answer:

The compound’s stereochemical complexity (2R,3S,R configuration) requires chiral resolution techniques such as asymmetric catalysis or enzymatic resolution. Key steps include:

- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control the stereochemistry at the morpholine ring and ethoxy substituent .

- Stereoselective alkylation or nucleophilic substitution for the 3,5-bis(trifluoromethyl)phenyl group introduction .

- Post-synthesis validation via X-ray crystallography or advanced NMR (e.g., NOESY) to confirm absolute configuration .

Basic: How can researchers validate the purity and identity of this compound?

Answer:

- Chromatographic methods: Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)-modified mobile phase to resolve polar impurities .

- Spectroscopic characterization:

- 19F NMR to confirm trifluoromethyl and fluorophenyl groups (distinct chemical shifts for -CF3 and -F) .

- High-resolution mass spectrometry (HRMS) for molecular ion verification (expected m/z: 473.812 for C20H19ClF7NO2) .

Advanced: What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?

Answer:

- Hypothesis: Likely a neurokinin-1 (NK1) receptor antagonist, analogous to aprepitant derivatives, due to structural similarities (e.g., trifluoromethylphenyl and morpholine motifs) .

- Testing methods:

Advanced: How do stereoisomers of this compound impact biological activity, and how can conflicting data be resolved?

Answer:

- Activity discrepancies: Evidence shows (2R,3S,R) isomers exhibit higher receptor affinity compared to (2S,3R,S) variants due to spatial compatibility with NK1’s hydrophobic pocket .

- Resolution methods:

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

- Challenges: Low plasma concentrations (ng/mL range) and interference from metabolites or endogenous fluorinated compounds.

- Solutions:

- LC-MS/MS: Use a deuterated internal standard (e.g., D₃-labeled analog) and a Zorbax Eclipse Plus C18 column with gradient elution (0.1% formic acid in acetonitrile/water) .

- Sample preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma proteins .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

- Modification targets:

- Testing framework:

Basic: What regulatory guidelines apply to the use of this compound in preclinical studies?

Answer:

- Purity standards: Follow ICH Q3D guidelines for elemental impurities (e.g., Pd < 10 ppm in catalytic residues) .

- Documentation: Full characterization data (HPLC, NMR, HRMS) must comply with FDA’s Chemistry, Manufacturing, and Controls (CMC) requirements for investigational new drugs (INDs) .

Advanced: What strategies mitigate stability issues (e.g., hydrolysis) in aqueous formulations?

Answer:

- Accelerated stability studies: Store solutions at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Formulation adjustments:

- Use lyophilized powders with cryoprotectants (trehalose) to prevent hydrolytic cleavage of the morpholine ring .

- Buffer solutions at pH 4–5 to minimize acid-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。